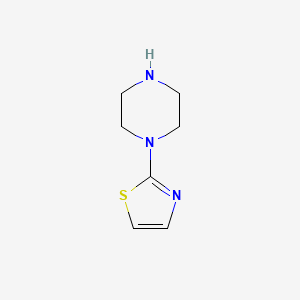
2-Cinnamoyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cinnamoyl-1H-indene-1,3(2H)-dione is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as indenone and has a chemical formula of C16H10O2. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 2-Cinnamoyl-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act as a radical scavenger and antioxidant. This property makes it a potential candidate for use in various applications such as food preservation and cosmetics.
Biochemical and Physiological Effects:
Studies have shown that 2-Cinnamoyl-1H-indene-1,3(2H)-dione has potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have antimicrobial properties against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Cinnamoyl-1H-indene-1,3(2H)-dione in lab experiments is its relative ease of synthesis. Additionally, the compound is stable under normal laboratory conditions. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-Cinnamoyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new materials using indenone as a building block. Another direction is in the study of the compound's potential as an antioxidant and radical scavenger. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2-Cinnamoyl-1H-indene-1,3(2H)-dione can be achieved through various methods. One common method involves the reaction of cinnamaldehyde with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a Diels-Alder reaction to form the desired product.
Scientific Research Applications
2-Cinnamoyl-1H-indene-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. One area of interest is in the development of new materials. Indenone has been used as a building block in the synthesis of new polymers with unique properties such as high thermal stability and high glass transition temperatures.
properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGAICZGGUTCL-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cinnamoyl-1H-indene-1,3(2H)-dione | |
CAS RN |
15548-49-9 |
Source


|
| Record name | 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



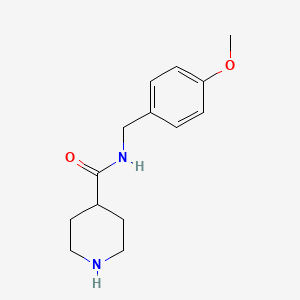
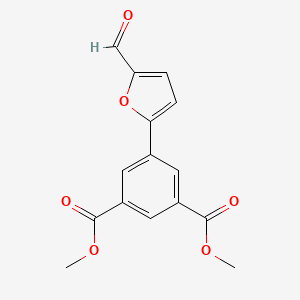
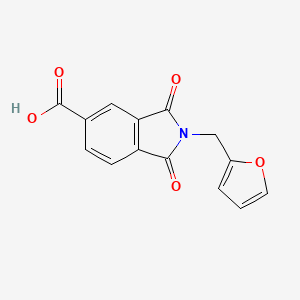
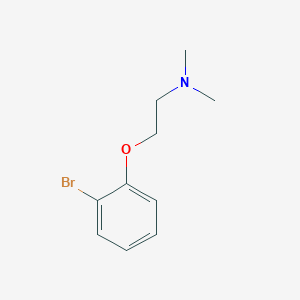
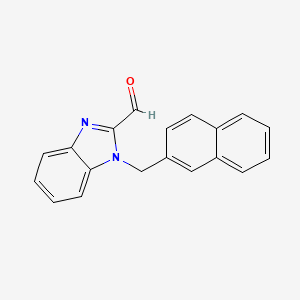

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
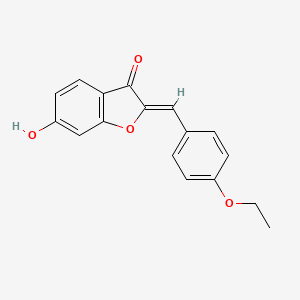
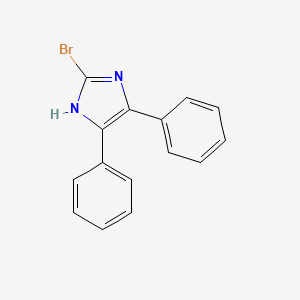
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
